![molecular formula C16H16N8O2 B2726093 N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396790-67-2](/img/structure/B2726093.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
“N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic compound that contains several functional groups, including a tetrazole, a phenyl ring, a morpholine ring, a pyridazine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the compound’s aromaticity, while the morpholine and pyridazine rings could add steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in water .Scientific Research Applications
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a flavoprotein involved in uric acid formation within the human body. Researchers have designed and synthesized a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as novel XO inhibitors . Among these, compound g25 stands out with an impressive inhibitory potency (IC50 = 0.022 μM), comparable to the clinically used drug topiroxostat (IC50 = 0.017 μM). Notably, g25 features a unique 1H-imidazole-5-carboxamide scaffold. Enzyme kinetic studies reveal that it acts as a mixed-type XO inhibitor. Molecular docking and dynamics simulations highlight stable hydrogen bonds between g25 and the Glu1261 residue of XO, contributing to its binding affinity. Furthermore, in vivo studies demonstrate its hypouricemic effect in a hyperuricemic rat model.
Antimicrobial Activity
Tetrazole derivatives have garnered interest for their antimicrobial properties. While not specifically mentioned for our compound, related tetrazole compounds have exhibited antimicrobial activity . Further exploration of the compound’s potential in this area could yield valuable insights.
Fentanyl Analogs
Although not directly related to our compound, understanding the structure-activity relationships of fentanyl analogs sheds light on the significance of specific substitutions. For instance, carfentanil, a potent fentanyl analog, carries an N-4 substituted moiety similar to our compound . Investigating such analogs may provide clues for drug design and optimization.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORXXVOPBPPMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide |
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